2-(n-Hexadecanoylamino)-4-nitrophenol

Beschreibung

Historical Context and Evolution as a Biochemical Reagent

The emergence of 2-(n-Hexadecanoylamino)-4-nitrophenol as a relevant biochemical tool is intrinsically linked to the scientific pursuit of a reliable method for measuring the activity of sphingomyelinase enzymes. In 1976, A. E. Gal and F. J. Fash reported the synthesis of a novel chromogenic substrate designed to mimic the natural enzyme target, sphingomyelin (B164518). nih.gov This synthetic analogue was 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide.

The synthesis of this substrate begins with the starting material 2-amino-4-nitrophenol (B125904), which is acylated using palmitoyl (B13399708) chloride (the acid chloride of hexadecanoic acid) to yield this compound (referred to in the original paper as a hexadecananilide). nih.gov This molecule is then further reacted to add the phosphorylcholine (B1220837) head group, completing the sphingomyelin analogue. nih.gov

The evolution of this compound is a story of targeted chemical design. The goal was to create a molecule that would be specifically recognized and cleaved by sphingomyelinase, and in the process, release a product that could be easily detected and quantified. The key innovation was the incorporation of the 4-nitrophenol (B140041) moiety. Upon enzymatic cleavage of the phosphorylcholine head group from the substrate, this compound is released as a product. nih.gov This product is chromogenic, meaning it absorbs light in the visible spectrum, allowing its concentration to be measured using a spectrophotometer. This development provided researchers with a safer and more convenient alternative to earlier methods that often relied on radiolabeled substrates.

Overview of Primary Academic Research Applications

The principal application of this compound in academic research stems from its role as the reporter molecule generated from its derivative, 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC), in enzyme assays. nih.govsigmaaldrich.com It also has been noted for its own inhibitory properties. broadpharm.com

Detailed Research Findings:

Chromogenic Assay for Sphingomyelinase Activity: The HDA-PC substrate is used in a colorimetric assay to measure the activity of sphingomyelinase. In this assay, the enzyme hydrolyzes the substrate, releasing phosphorylcholine and the yellow-colored this compound. The intensity of the color is directly proportional to the amount of enzyme activity in the sample.

Selective Measurement of Acid Sphingomyelinase: A pivotal research finding is the substrate's high degree of specificity for a particular type of sphingomyelinase. A study using homogenates of normal human brain cortex demonstrated that acid sphingomyelinase effectively hydrolyzes the synthetic HDA-PC substrate. nih.gov In stark contrast, magnesium-dependent neutral sphingomyelinase shows little to no activity towards this synthetic substrate. nih.gov This discovery established the HDA-PC assay as a valuable method for selectively measuring acid sphingomyelinase activity without significant interference from neutral sphingomyelinases, a crucial advantage in complex biological samples. nih.govsigmaaldrich.comsigmaaldrich.com

Inhibition of Lysosomal Hydrolase: Separate from its role in the sphingomyelinase assay, this compound itself (also referred to as 2'-Hydroxy-5'-nitrohexadecanamide) has been reported to act as an inhibitor of lysosomal hydrolase, an enzyme type that functions to break down cellular lipids. broadpharm.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C22H36N2O4 | broadpharm.com |

| Molecular Weight | 392.5 g/mol | broadpharm.com |

| CAS Number | 60301-87-3 | broadpharm.com |

Table 2: Principle of the Chromogenic Acid Sphingomyelinase Assay

| Step | Action |

|---|---|

| 1. Substrate Addition | The synthetic, non-colored substrate, 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC), is added to the biological sample. |

| 2. Enzymatic Cleavage | If present, acid sphingomyelinase recognizes and cleaves the phosphorylcholine group from the HDA-PC substrate. nih.gov |

| 3. Product Release | The reaction releases two products: phosphorylcholine and the chromogenic molecule this compound. nih.gov |

| 4. Quantification | The amount of yellow-colored this compound is measured using a spectrophotometer, providing a quantitative measure of the acid sphingomyelinase activity. |

Table 3: Comparative Substrate Hydrolysis by Sphingomyelinase Isoforms

| Enzyme Type | Substrate | Approximate Hydrolysis Ratio | Source |

|---|---|---|---|

| Acid Sphingomyelinase | HDA-PC | ~2 (relative to Sphingomyelin) | nih.gov |

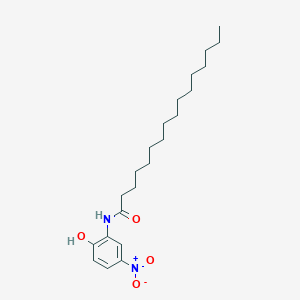

Structure

2D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxy-5-nitrophenyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25/h16-18,25H,2-15H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIUBIYNTOOVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392915 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-87-3 | |

| Record name | 2-(n-Hexadecanoylamino)-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 N Hexadecanoylamino 4 Nitrophenol and Its Analogs

Established Chemical Synthesis Routes for 2-(n-Hexadecanoylamino)-4-nitrophenol

The primary and most well-documented method for synthesizing this compound is through the acylation of 2-amino-4-nitrophenol (B125904). This approach is favored for its directness and relatively high yields.

Synthesis via 2-Amino-4-nitrophenol Acylation

The most widely employed synthetic strategy involves the direct acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride, also known as palmitoyl (B13399708) chloride. nih.gov This reaction creates an amide bond between the amino group of 2-amino-4-nitrophenol and the acyl chloride. The reaction is typically conducted in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct. The starting material, 2-amino-4-nitrophenol, can be prepared by the partial reduction of 2,4-dinitrophenol (B41442). orgsyn.org

A general procedure for the acylation of a similar compound, 4-nitrophenol (B140041), involves dissolving it in a solvent like methylene (B1212753) chloride with a substituted benzoyl chloride. researchgate.net This highlights the general applicability of acylation reactions for this class of compounds.

Alternative Synthetic Pathways

While direct acylation is the most common route, other synthetic strategies can be considered. One alternative involves the reduction of 2,4-dinitrophenol with a hydrosulfide (B80085) in an aqueous alkaline solution, which can be controlled to yield 2-amino-4-nitrophenol. google.com Another approach could involve a one-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to produce 4-aminophenol (B1666318) and then paracetamol, suggesting that similar one-pot strategies could potentially be adapted. rsc.org

Synthesis of Chromogenic Phosphorylcholine (B1220837) Derivatives

This compound serves as a key intermediate in the synthesis of more complex chromogenic substrates, such as those used for assaying phospholipase C activity.

Preparation of 2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine (HNP)

2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine (HNP) is a synthetic chromogenic analog of sphingomyelin (B164518). sigmaaldrich.comsigmaaldrich.com Its synthesis begins with this compound. The process involves the reaction with beta-bromoethylphosphoryldichloride to form a phosphate (B84403) intermediate, which is then quaternized with trimethylamine (B31210) to yield the final HNP product. nih.gov This compound is particularly useful for evaluating sphingomyelinase activity. sigmaaldrich.comsigmaaldrich.com

Chemical Transformation to Yield Chromogenic Moieties

The utility of HNP and similar compounds as enzyme substrates lies in their ability to produce a measurable signal upon enzymatic cleavage. nih.gov The enzymatic hydrolysis of the phosphodiester bond in HNP by enzymes like phospholipase C releases this compound. nih.govnih.gov In a buffered solution, the released nitrophenol derivative forms a chromogenic p-nitrophenolate ion, which can be quantified spectrophotometrically by measuring its absorbance at around 410 nm. researchgate.net This color change provides a direct measure of enzyme activity.

Derivatization Approaches for Modifying the Nitrophenol Moiety

Modifying the structure of the nitrophenol portion of the molecule can lead to the development of substrates with altered properties, such as different substrate specificities or improved detection sensitivities.

Derivatization can be achieved through various chemical strategies. For instance, the nitrophenol group itself can be used as a leaving group in the preparation of more advanced pharmaceutical compounds. broadpharm.com The general principle of using p-nitrophenyl esters in enzymatic reactions has been explored, demonstrating their utility in creating a range of products. researchgate.net Furthermore, the synthesis of fluorogenic substrates for enzymes like phosphatidylinositol-specific phospholipase C showcases how modifications to the signaling moiety can lead to alternative detection methods. nih.gov The chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic conditions provides a powerful tool for creating diverse ester derivatives, which could be applied to modify the phenolic hydroxyl group of the nitrophenol if the nitro group were to be reduced. nih.gov

Enzymatic Substrate Applications of 2 N Hexadecanoylamino 4 Nitrophenol and Its Derivatives

Utility in Lysosomal Hydrolase Activity Assays

Derivatives of 2-(n-Hexadecanoylamino)-4-nitrophenol are effective artificial chromogenic substrates for assaying a range of lysosomal hydrolases. nih.gov These enzymes play a crucial role in the breakdown of various macromolecules within the lysosome. The synthetic substrates are designed to mimic the natural substrates of these enzymes. For instance, specific derivatives can be used to measure the activity of sphingomyelin (B164518) phosphodiesterase, glucosylceramidase, and galactosylceramidase. nih.gov The enzymatic reaction cleaves the substrate, releasing the colored this compound, allowing for a quantitative analysis of enzyme activity.

Methodological Advancements for Assays Excluding Interfering Substances

A significant challenge in using these colorimetric assays, especially with tissue preparations, is the interference from substances like hemoglobin. nih.gov Hemoglobin's own absorbance spectrum can overlap with that of the released chromogen, leading to inaccurate measurements. To address this, a selective extraction method has been developed to remove this compound from the reaction mixture, thereby avoiding hemoglobin interference. nih.gov Researchers tested various solvents to maximize the extraction of the chromogen while minimizing the extraction of hemoglobin. While no single pure solvent was ideal, specific solvent mixtures were found to be effective. nih.gov

| Solvent Mixture | Ratio (v/v) | Purpose |

|---|---|---|

| Ethyl acetate / 2-propanol | 5/1 | Selective extraction of this compound to avoid hemoglobin interference in spectrophotometric assays. nih.gov |

| 2-ethyl-1-hexanol / 4-methyl-2-pentanone | 1/1 | Selective extraction of this compound to avoid hemoglobin interference in spectrophotometric assays. nih.gov |

These methods have been successfully tested for determining sphingomyelinase activity and are applicable for various lysosomal hydrolase assays that utilize these colorimetric substrates. nih.gov

Specificity in Sphingomyelinase (SMase) Activity Profiling

A key application of these compounds is in the profiling of sphingomyelinase (SMase) activity. The derivative 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide was synthesized to resemble the natural substrate, sphingomyelin. nih.govfrontiersin.org Sphingomyelinase cleaves this synthetic substrate to release the chromogenic N-acylaminonitrophenyl moiety, which can be quantified. nih.govfrontiersin.org An important feature of this substrate is its specificity; it is not hydrolyzed by phospholipase C preparations, ensuring that the measured activity is specific to sphingomyelinase. nih.govfrontiersin.org

Application in Neutral Sphingomyelinase (N-SMase) Assays

The specificity of this compound derivatives is particularly evident when comparing their hydrolysis by different types of sphingomyelinases. Research using homogenates of normal human brain cortex demonstrated significantly different substrate specificities between acid and Mg-dependent neutral sphingomyelinases. While acid sphingomyelinase readily hydrolyzes the synthetic substrate, the Mg-dependent neutral sphingomyelinase shows virtually no activity towards it. The hydrolysis ratio of the synthetic substrate to the natural substrate, sphingomyelin, by neutral sphingomyelinase is approximately 0 to 0.05. This indicates that this class of synthetic substrates is not suitable for measuring the activity of Mg-dependent neutral sphingomyelinase. However, this high specificity makes the substrate exceptionally useful for selectively determining acid sphingomyelinase activity without interference from neutral sphingomyelinase. sigmaaldrich.com

Application in Acid Sphingomyelinase (A-SMase) Assays

In contrast to its lack of utility for N-SMase, the derivative 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine (HDA-PC) is an effective substrate for acid sphingomyelinase (A-SMase). nih.gov Studies have shown that A-SMase, which is not activated by MgCl2 or inhibited by EDTA, hydrolyzes both the natural substrate sphingomyelin and HDA-PC. The rate of hydrolysis of HDA-PC by A-SMase is approximately twice that of sphingomyelin, demonstrating its efficacy as a substrate for this enzyme. This makes HDA-PC and similar derivatives valuable tools for specifically assaying A-SMase activity. nih.gov Early approaches to measuring ASM activity frequently employed such artificial chromogenic or fluorogenic substrates. nih.gov

Application in Acid Sphingomyelinase Deficiency (ASMD) Research Models

The utility of these substrates extends to clinical research, particularly in the study of Acid Sphingomyelinase Deficiency (ASMD), a lysosomal storage disorder also known as Niemann-Pick disease types A and B. frontiersin.org Assays using substrates like 2-N-(hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine (B1220837) (HNP) have been employed in the diagnosis of ASMD. frontiersin.org

However, a significant limitation and a critical research finding is the potential for false-negative or misleading results when using these artificial substrates. frontiersin.orgnih.gov Studies have identified specific mutations in the SMPD1 gene, which encodes for A-SMase, that can lead to this issue. For instance, patients with the Q292K mutation (now also referred to as Q294K) can show apparently normal or even enhanced A-SMase activity when assayed with HNP or the fluorogenic analogue 6-hexadecanoylamino-4-methylumbelliferylphosphorylcholine (HMU-PC). frontiersin.orgnih.govassaygenie.com In one study, four out of 24 patients with confirmed SMD showed falsely normal activity with the HNP substrate, whereas their deficiency was clear when using the natural substrate, sphingomyelin. frontiersin.org This diagnostic pitfall underscores the importance of using natural substrates or genetic testing to confirm diagnoses in suspected ASMD cases, especially when results from artificial substrates are inconclusive. frontiersin.orgassaygenie.com

| Mutation | Substrate Used | Observed A-SMase Activity | Implication |

|---|---|---|---|

| p.Q292K / p.Q294K | HDA-PC (HNP), HMU-PC | Apparently Normal / Falsely Elevated frontiersin.orgnih.govassaygenie.com | Risk of missed or delayed diagnosis of ASMD. assaygenie.com |

| p.C92W and p.P184L | Short-chain C6-sphingomyelin | Normal (False Negative) frontiersin.org | Highlights limitations of various artificial substrates. |

Other Glycosidase and Esterase Assay Applications (e.g., Beta-Galactosidase)

The core chemical structure of this compound can be adapted to create substrates for other enzymes as well. By replacing the phosphorylcholine group with a sugar moiety, substrates for glycosidases can be synthesized. An example is 2'-(N-Hexadecanoylamino)-4'-nitrophenyl-b-D-galactopyranoside, which is used as a substrate in enzymatic assays to measure the activity of β-galactosidase. This compound also finds use in the study of lipid-modifying enzymes and glycolipid metabolism. Furthermore, as mentioned earlier, derivatives have been developed for assaying glucosylceramidase and galactosylceramidase, demonstrating the versatility of this chemical scaffold in creating tools for enzyme activity studies. nih.gov

Mechanistic Elucidation of Biological Interactions

Enzymatic Hydrolysis Mechanisms and Chromogenic Product Formation

2-(n-Hexadecanoylamino)-4-nitrophenol is a synthetic, chromogenic compound designed to mimic sphingomyelin (B164518). nih.govsigmaaldrich.com Its structure allows it to serve as a substrate for specific enzymes, primarily acid sphingomyelinase (ASM), which plays a critical role in cellular signaling and lipid metabolism. The enzymatic reaction involves the hydrolysis of the phosphodiester bond in the molecule.

The mechanism of hydrolysis by enzymes like acid sphingomyelinase results in the cleavage of the molecule, releasing the chromogenic N-acylaminonitrophenyl moiety. nih.gov This product, upon a change in pH (typically by adding a base like NaOH to stop the reaction), forms the 4-nitrophenolate anion, a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance, commonly at a wavelength of 410 nm. cam.ac.uknih.govgoogle.com This color change provides a direct and measurable signal corresponding to the rate of enzyme activity. Phospholipase C preparations have been shown not to hydrolyze this compound, indicating a degree of specificity in the enzymatic cleavage. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Enzyme | Acid Sphingomyelinase (ASM) | |

| Reaction Type | Hydrolysis | nih.gov |

| Bond Cleaved | Phosphodiester bond | nih.gov |

| Chromogenic Product | 4-nitrophenolate (from N-acylaminonitrophenyl moiety) | nih.govgoogle.com |

| Detection Wavelength | 410 nm | nih.govgoogle.com |

Enzyme Kinetic Studies and Parameter Determination (Km, Vmax)

The use of chromogenic substrates like this compound is fundamental to conducting enzyme kinetic studies. These studies allow for the determination of key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, providing insight into the enzyme's affinity for the substrate. Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate.

While this compound is widely used for kinetic analysis of sphingomyelinase activity, specific Km and Vmax values are highly dependent on the experimental conditions, including enzyme source, purity, pH, and temperature. For example, in the study of other enzymes using similar p-nitrophenyl-based substrates, the apparent Km and Vmax values can be determined by measuring the rate of product formation at various substrate concentrations and fitting the data to the Michaelis-Menten equation. nih.gov For instance, studies on immobilized trypsin using N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) yielded a Km of 0.12 mM and a Vmax of 0.079 mM min⁻¹ mg enzyme⁻¹. nih.gov Similar principles are applied when using this compound to characterize acid sphingomyelinase, providing a quantitative measure of its catalytic efficiency.

Specificity and Potential for Substrate Misinterpretation in Enzyme Activity Quantification

The specificity of an artificial substrate is paramount for the accurate quantification of enzyme activity. While this compound is a valuable tool, its structural differences from natural substrates can lead to misinterpretations.

Studies comparing the hydrolysis of this compound (referred to as HDA-PC in some literature) and the natural substrate, sphingomyelin, have revealed important differences in enzyme specificity. nih.gov Acid sphingomyelinase, which functions at an acidic pH, is capable of hydrolyzing both substrates. nih.gov In contrast, the Mg-dependent neutral sphingomyelinase shows a strong preference for the natural sphingomyelin substrate and hydrolyzes the synthetic analog at a significantly lower rate (hydrolysis ratio of approximately 0-0.05 for the synthetic substrate compared to sphingomyelin). nih.gov This difference in reactivity makes the synthetic substrate particularly useful for the selective measurement of acid sphingomyelinase activity without interference from the neutral form. nih.govmerckmillipore.com

| Enzyme | Substrate | Relative Hydrolysis Rate | Reference |

|---|---|---|---|

| Acid Sphingomyelinase | Sphingomyelin | 1 | nih.gov |

| This compound | ~2 | ||

| Mg-dependent Neutral Sphingomyelinase | Sphingomyelin | 1 | nih.gov |

| This compound | 0 - 0.05 |

The high specificity of this compound for acid sphingomyelinase over its neutral counterpart is advantageous for developing targeted diagnostic assays. nih.gov However, a significant pitfall exists. In the diagnosis of sphingolipid storage disorders like Niemann-Pick disease, which is caused by a deficiency in acid sphingomyelinase, reliance on this synthetic substrate can be misleading. researchgate.net It has been reported that patients with certain mutations in the acid sphingomyelinase gene (SMPD1), such as the Q292K mutation, may show normal or even enhanced enzyme activity when tested with the artificial substrate. researchgate.net Yet, these same patients exhibit a clear deficiency when the natural substrate, sphingomyelin, is used. researchgate.net This discrepancy can lead to false-negative results, masking the underlying pathology. Therefore, while this synthetic substrate is a useful screening tool, confirmation of diagnosis, particularly in cases with atypical clinical presentations, should involve assays with the natural substrate.

Role in Lipid Metabolism Regulation through Enzyme Modulation

While this compound is primarily a substrate used to measure enzyme activity, its application in research provides critical insights into the regulation of lipid metabolism. It does not directly regulate metabolism but serves as an indispensable tool for studying how other factors modulate lipid-modifying enzymes.

By providing a reliable method to quantify acid and neutral sphingomyelinase activity, this compound enables the investigation of various physiological and pathological modulators of these enzymes. For example, this substrate has been used to study the effects of environmental toxins, such as hexachlorobenzene, on sphingomyelinase activities in different rat strains. Such studies help to elucidate how external compounds can alter the sphingolipid metabolic pathway, which is integral to processes like cell proliferation, stress responses, and apoptosis. Furthermore, the substrate is used in inhibition studies to screen for and characterize pharmacological agents that target sphingomyelinase, which is crucial for developing therapies for diseases involving dysregulated lipid metabolism, such as Niemann-Pick disease.

Influence on Cellular Sphingolipid Catabolism

The catabolism of complex sphingolipids ultimately converges on the generation of ceramide, a central lipid second messenger that governs a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. The subsequent breakdown of ceramide into sphingosine and a fatty acid is catalyzed by a family of enzymes known as ceramidases, which are classified based on their optimal pH into acid, neutral, and alkaline ceramidases. The lysosomal acid ceramidase (AC) is of particular interest due to its critical role in regulating ceramide levels within this organelle, a major site of sphingolipid turnover.

While direct experimental studies on the specific effects of this compound on cellular sphingolipid catabolism are not extensively documented in publicly available research, its structural similarity to known inhibitors of acid ceramidase provides a strong foundation for understanding its potential biological activity. A key comparator compound is (1R, 2R)-2-(tetradecanoylamino)-1-(4'-nitrophenyl)-1,3-propandiol, commonly referred to as B-13. nih.govnih.govnih.govechelon-inc.com B-13 is a well-characterized inhibitor of acid ceramidase and serves as a valuable tool for studying the consequences of ceramide accumulation.

The core structure of this compound shares significant homology with B-13, featuring the same N-hexadecanoylamino group attached to a 4-nitrophenol (B140041) ring. This structural mimicry of ceramide allows these compounds to be recognized by the active site of acid ceramidase. The primary distinction between the two molecules is the presence of a 1,3-propandiol group in B-13, which is absent in this compound.

Detailed Research Findings

Research on B-13 and its analogs has provided valuable insights into the structure-activity relationships (SAR) governing acid ceramidase inhibition. researchgate.netnih.gov The N-acyl chain and the aromatic ring with the nitro group are crucial for binding to the enzyme. It is hypothesized that this compound, by virtue of its structural resemblance to the substrate (ceramide) and known inhibitors (like B-13), likely acts as a competitive inhibitor of acid ceramidase.

Inhibition of acid ceramidase by a compound like this compound would lead to a decrease in the hydrolysis of ceramide within the lysosome. This enzymatic blockade would result in the accumulation of cellular ceramide levels. Elevated ceramide is a potent inducer of apoptosis, and thus, inhibitors of acid ceramidase are being actively investigated as potential anti-cancer agents. nih.govnih.gov

The inhibitory potency of various compounds against acid ceramidase is typically quantified by their half-maximal inhibitory concentration (IC50) values. While the IC50 for this compound has not been specifically reported, data for related compounds underscore the importance of the core structural motifs.

| Compound Name | Target Enzyme | Reported IC50 | Reference |

| (1R, 2R)-2-(tetradecanoylamino)-1-(4'-nitrophenyl)-1,3-propandiol (B-13) | Acid Ceramidase | ~10 µM | nih.gov |

| Carmofur | Acid Ceramidase | 29 nM (rat) | medchemexpress.com |

| ARN14974 | Acid Ceramidase | 79 nM | medchemexpress.com |

This table presents IC50 values for known acid ceramidase inhibitors to provide context for the potential activity of structurally related compounds.

The accumulation of ceramide due to the inhibition of its catabolism can trigger a cascade of downstream signaling events. This includes the activation of stress-activated protein kinases and the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. Therefore, the influence of this compound on cellular sphingolipid catabolism is predicted to be a significant elevation of intracellular ceramide, thereby shifting the cellular balance towards apoptosis.

Further research is warranted to definitively characterize the inhibitory activity of this compound against acid ceramidase and to quantify its impact on cellular ceramide levels and downstream signaling pathways. Such studies would provide a more complete understanding of its biological effects and its potential as a pharmacological tool or therapeutic agent.

Structure Activity Relationship Sar Studies and Analogue Design

Impact of Acyl Chain Length and Substitution on Enzyme Recognition

The length and structure of the acyl chain are critical determinants of how well a substrate fits into the active site of an enzyme. Studies on analogues of 2-(n-Hexadecanoylamino)-4-nitrophenol and similar p-nitrophenyl esters have revealed that enzyme activity is highly dependent on the lipid portion of the molecule.

Research on the enzymatic hydrolysis of a series of p-nitrophenyl esters with varying acyl chain lengths has shown a clear trend. When tested with lipase, the rate of hydrolysis tends to decrease as the acyl chain length increases from butyrate (B1204436) (C4) to palmitate (C16) nih.gov. This suggests that for certain enzymes, longer chains may present steric hindrance or reduced solubility in the reaction medium, leading to lower conversion rates.

Conversely, other studies have identified an optimal chain length for maximal enzyme activity. For a range of lipases and esterases, chromogenic substrates with medium-length acyl chains (C8, C10, and C12) were found to be significantly more reactive than those with either very short (C2, C4) or long (C14, C16, C18) chains researchgate.net. This phenomenon, often termed the "cutoff effect," indicates that the binding pocket of these enzymes has a specific size preference. The acyl chain must be long enough to establish effective hydrophobic interactions but not so long that it fits poorly or becomes excessively lipophilic, which can hinder its interaction with the enzyme in an aqueous environment researchgate.netnih.gov.

These findings highlight a key principle in substrate design: the acyl chain must be carefully selected to match the specific architecture of the target enzyme's active site.

Table 1: Effect of Acyl Chain Length on Relative Enzyme Activity

This table compiles findings on the relationship between the length of the fatty acid chain on nitrophenyl-based substrates and the observed activity of hydrolytic enzymes.

| Acyl Chain Length | Common Name | Relative Enzyme Activity | Observations |

| C4 | Butyrate | Moderate to High | Generally shows good activity, but may be less specific than longer chains. nih.gov |

| C8 | Caprylate | Very High | Often near the optimal length for many lipases and esterases. researchgate.net |

| C10 | Caprate | Very High | Considered a "universal" substrate for detecting a wide range of hydrolases. researchgate.net |

| C12 | Laurate | Very High | Another highly reactive chain length for broad-spectrum enzyme detection. researchgate.net |

| C14 | Myristate | Moderate to Low | Activity begins to decrease as the chain exceeds the optimal length. nih.govresearchgate.net |

| C16 | Palmitate | Low | The long chain can lead to lower conversion rates due to steric hindrance or solubility issues. nih.govresearchgate.net |

| C18 | Stearate | Low | Shows significantly reduced reactivity with many common enzymes. researchgate.net |

Modifications to the Nitrophenol Moiety and Their Functional Consequences

The nitrophenol portion of the molecule serves as the chromogenic reporter group; its release upon enzymatic cleavage results in a measurable color change. Modifications to this moiety can have profound effects on the substrate's electronic properties, solubility, and interaction with the enzyme, as well as the spectral characteristics of the released product.

The position of the nitro group is a critical factor. A systematic comparison of ortho-, meta-, and para-nitrophenols (2NP, 3NP, and 4NP) reveals significant differences in their electronic and photochemical behaviors mdpi.com. The para-substituted isomer (4-nitrophenol) is most commonly used in chromogenic substrates. However, studies show that the meta-substituted isomer (3NP) exhibits the strongest charge-transfer character, while the ortho-isomer (2NP) is unique in its ability to undergo excited-state intramolecular proton transfer (ESIPT) mdpi.com. These intrinsic electronic differences can alter the pKa of the phenol (B47542), which in turn affects the pH-dependence of the colorimetric signal mdpi.comnih.gov. The chromophore's absorbance is known to be sensitive to small changes in pH and the protein concentration of the assay medium nih.gov.

Adding other substituents to the phenol ring can also modulate the substrate's properties. For instance, the synthesis of 2-methyl-4-nitrophenol (B1582141) introduces a methyl group onto the ring researchgate.netnih.gov. Such a modification can alter the molecule's hydrophobicity and steric profile, potentially influencing how it is recognized and positioned within an enzyme's active site. The nearly planar structure of 2-methyl-4-nitrophenol, confirmed by crystal structure analysis, is a key feature that would be considered in its potential application as a chromogenic substrate researchgate.netnih.gov.

Table 2: Functional Consequences of Nitrophenol Isomerism

This table outlines the distinct properties of ortho-, meta-, and para-nitrophenol, which can be released from corresponding enzyme substrates.

| Isomer | Position of -NO₂ | Key Property | Functional Consequence |

| 2-Nitrophenol (ortho) | Position 2 | Capable of intramolecular proton transfer (ESIPT). mdpi.com | Unique photochemical pathway; potential for different reaction byproducts. mdpi.com |

| 3-Nitrophenol (meta) | Position 3 | Strongest charge-transfer character. mdpi.com | Altered electronic state and pKa compared to other isomers. mdpi.com |

| 4-Nitrophenol (B140041) (para) | Position 4 | Standard chromophore. | Most commonly used reporter; its release is the basis for many standard enzyme assays. nih.gov |

Rational Design of Enhanced Substrates or Inhibitors for Research Probes

The insights gained from SAR studies are fundamental to the rational design of new and improved research tools. By combining knowledge of optimal acyl chain lengths and the functional effects of nitrophenol modifications, researchers can create enhanced substrates or inhibitors tailored for specific applications.

The primary goal in designing a substrate is often to enhance its sensitivity and specificity for a particular enzyme. For example, this compound itself is an analogue of ceramides (B1148491) and is used to create more complex substrates, such as 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine, a specific chromogenic probe for measuring the activity of acid sphingomyelinase merckmillipore.comsigmaaldrich.com. This represents a rational design approach where the core structure is elaborated to mimic a natural substrate more closely, thereby increasing its specificity.

The development of universal chromogenic substrates for detecting broad classes of enzymes, like lipases and esterases, is another application of rational design researchgate.net. Research has shown that by selecting mid-length acyl chains (C8-C12), it is possible to create probes that react strongly with a wide variety of hydrolases, making them excellent tools for high-throughput screening and discovering new enzyme activities researchgate.net.

Furthermore, modifying the linker between the acyl chain and the nitrophenol, or altering the nitrophenol itself, can be used to develop substrates for enzymes that act on different types of bonds, such as glycosidases. For instance, p-nitrophenyl-oligosaccharides have been developed as chromogenic substrates for α-amylase nih.govnih.govd-nb.info. The design of these molecules ensures they are specifically cleaved by the target enzyme to release the 4-nitrophenol reporter, providing a sensitive and stable assay system d-nb.infonih.gov. This illustrates how the fundamental 4-nitrophenol reporter system can be adapted to probe a diverse range of enzyme families.

In Vitro and Preclinical Research Models Utilizing the Compound

Cellular and Subcellular Fraction Assays

Cellular and subcellular fraction assays are fundamental in biochemistry for measuring enzyme activity within a controlled environment. abcam.com For these assays, cells are broken open (lysed), and the resulting mixture (homogenate) or further purified subcellular fractions can be used. abcam.com Derivatives of 2-(n-Hexadecanoylamino)-4-nitrophenol are frequently employed as chromogenic substrates in these systems. nih.gov

In isolated enzyme systems, a specific enzyme is purified and studied outside the complex cellular environment. This allows for detailed characterization of its function and kinetics. A key application involves the use of 2-N-(hexadecanoyl)-amino-4-nitrophenylphosphorylcholine (HDA-PC), a synthetic, chromogenic analog of sphingomyelin (B164518). sigmaaldrich.commerckmillipore.comsigmaaldrich.com This compound is specifically designed to measure the activity of sphingomyelinase, an enzyme critical for lipid metabolism. nih.gov

When HDA-PC is cleaved by acid sphingomyelinase, it releases phosphorylcholine (B1220837) and the yellow-colored this compound, allowing for easy detection. nih.govnih.gov This assay is particularly useful for selectively measuring the activity of acid sphingomyelinase without interference from neutral sphingomyelinase, as the latter does not effectively hydrolyze the HDA-PC substrate. merckmillipore.comnih.gov This specificity is crucial for research into disorders like Niemann-Pick disease, which is characterized by a deficiency in acid sphingomyelinase. wikipedia.org

Table 1: Characteristics of HDA-PC as a Substrate for Acid Sphingomyelinase

| Property | Description | Source(s) |

|---|---|---|

| Substrate | 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine (HDA-PC) | sigmaaldrich.commerckmillipore.com |

| Enzyme | Acid Sphingomyelinase | nih.gov |

| Product | This compound (chromogenic) | nih.gov |

| Assay Type | Colorimetric; selective for acid sphingomyelinase | merckmillipore.comnih.gov |

| Application | Measurement of acid sphingomyelinase activity in enzyme preparations and biological samples. | sigmaaldrich.com |

Cell homogenates provide a more complex system than isolated enzymes, containing a mixture of cellular components. Assays using these preparations are vital for diagnosing enzymatic deficiencies in patient-derived cells. A prominent example is the diagnosis of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase). nih.govresearchgate.net

For this purpose, a derivative substrate, 2-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside, is added to homogenates of cultured skin fibroblasts. nih.govnih.gov The deficient GCase enzyme in cells from Gaucher patients is unable to effectively cleave this substrate. nih.gov Consequently, significantly less of the chromogenic product, 2-hexadecanoylamino-4-nitrophenol, is released compared to control cells from healthy individuals. nih.gov Studies have shown that the enzyme activity in fibroblasts from adult Gaucher patients is approximately 28% of the activity found in control fibroblasts. nih.gov This method provides a reliable diagnostic tool and is noted for its high specificity for glucocerebrosidase compared to other beta-glucosidases present in fibroblast extracts. nih.gov

Table 2: Glucocerebrosidase Activity in Fibroblast Homogenates Using a Chromogenic Substrate

| Cell Type | Mean Enzyme Activity (nmol product/mg protein/h) | Percentage of Control Activity | Source(s) |

|---|---|---|---|

| Control Fibroblasts | 22.9 ± 5.4 | 100% | nih.gov |

| Gaucher Disease Fibroblasts | 6.4 ± 2.4 | ~28% | nih.gov |

| Assay pH Optimum | 4.8 | N/A | nih.gov |

| Michaelis Constant (Km) | 0.19 mmol/l | N/A | nih.gov |

Non-Human Animal Tissue Studies (e.g., Rodent Liver, Canine Brain Homogenates)

Research using tissue homogenates from animal models is essential for understanding enzyme function in a specific organ context. While specific studies on rodent liver or canine brain were not the focus, extensive research has been conducted on human brain homogenates, providing a clear model for tissue-based assays. These studies have been instrumental in differentiating the activity of various enzyme isoforms.

The hydrolysis of the sphingomyelin analog, 2-N-(hexadecanoyl)-amino-4-nitrophenyl-phosphorylcholine (HDA-PC), was compared to that of natural sphingomyelin in homogenates of normal human brain cortex. nih.gov The results demonstrated distinct substrate specificities for the two major forms of sphingomyelinase: acid sphingomyelinase and a magnesium-dependent neutral sphingomyelinase. nih.gov

Acid sphingomyelinase was found to hydrolyze both the natural sphingomyelin and the synthetic HDA-PC substrate. nih.gov In contrast, the Mg-dependent neutral sphingomyelinase only acted upon the natural sphingomyelin, showing almost no activity towards HDA-PC. nih.gov This finding establishes HDA-PC as a valuable tool for the selective determination of acid sphingomyelinase activity in brain tissue, avoiding the confounding activity of the neutral enzyme. nih.gov

Table 3: Comparative Substrate Hydrolysis by Sphingomyelinases in Brain Homogenate

| Enzyme | Substrate Hydrolyzed | Hydrolysis Ratio (HDA-PC / Sphingomyelin) | Source(s) |

|---|---|---|---|

| Acid Sphingomyelinase | Sphingomyelin & HDA-PC | ~2.0 | nih.gov |

| Mg-dependent Neutral Sphingomyelinase | Sphingomyelin only | ~0 - 0.05 | nih.gov |

Development of Advanced Cell-Based Assay Systems

Building on simple homogenate assays, researchers have developed more advanced cell-based systems to study lysosomal storage disorders. These models better recapitulate the cellular environment and are crucial for understanding disease pathophysiology and testing potential therapeutics.

One significant advancement is the use of cultured skin fibroblasts and amniotic fluid cells in improved diagnostic procedures for Gaucher disease. nih.gov The use of 2-N-hexadecanoylamino-4-nitrophenyl-beta-D-glucopyranoside as a substrate in these living cell systems, combined with activators like sodium taurocholate and oleic acid, resulted in a 15-fold increase in assay sensitivity. nih.gov

More recently, the development of induced pluripotent stem cells (iPSCs) from fibroblasts of Gaucher patients represents a state-of-the-art cell-based model. researchgate.netresearchgate.net These iPSCs can be differentiated into various cell types, such as neurons, that are affected by the disease but are otherwise difficult to obtain for study. researchgate.net These advanced models, which confirm the underlying enzymatic deficiency, provide a powerful platform for investigating the molecular basis of the disease and for screening therapeutic compounds. researchgate.net

Analytical Methodologies for Quantification in Research Studies

Spectrophotometric Detection of Enzymatic Products

Spectrophotometry is a widely used method for quantifying the enzymatic products of reactions involving 2-(n-Hexadecanoylamino)-4-nitrophenol. This technique relies on the principle that the product of the enzymatic reaction, 4-nitrophenol (B140041), absorbs light at a specific wavelength, allowing for its concentration to be determined.

Optimization of Wavelengths and Assay Conditions

The enzymatic hydrolysis of this compound by enzymes like sphingomyelinase releases the chromogenic product 4-nitrophenol. sigmaaldrich.com The concentration of this product is typically determined by measuring its absorbance. The optimal wavelength for detecting 4-nitrophenol is in the range of 400 nm to 420 nm. nih.gov However, the precise wavelength can be influenced by the pH of the assay buffer. For instance, in acidic conditions (around pH 5.5), the absorbance is monitored at 400 or 420 nm. nih.gov It is important to note that interfering substances, such as nano-Fe(OH)3, can also absorb at similar wavelengths (317 nm and 400 nm), potentially affecting the accuracy of the measurement. nih.govresearchgate.netnih.gov

Assay conditions are optimized to ensure maximal enzyme activity and accurate quantification. This includes adjusting the pH, temperature, and substrate concentration. For example, a rapid rate assay for N-acetyl-beta-D-hexosaminidase, which uses a similar 4-nitrophenyl-based substrate, is conducted at a pH near 5.5, the optimal pH for the enzyme. nih.gov The assay mixture often includes buffers, such as glycolate (B3277807) buffer, to maintain a stable pH. nih.gov The solubility of this compound is also a critical factor, with solvents like methanol (B129727) being used to prepare stock solutions. sigmaaldrich.com

Interactive Data Table: Spectrophotometric Analysis Parameters

| Parameter | Recommended Value/Range | Notes |

| Wavelength (λmax) | 400 - 420 nm | For detection of 4-nitrophenol. nih.gov |

| pH | ~5.5 | Optimal for many enzymatic assays utilizing 4-nitrophenyl substrates. nih.gov |

| Buffer | 0.1 mol/l glycolate buffer | Used to maintain optimal pH. nih.gov |

| Solvent | Methanol | For dissolving this compound. sigmaaldrich.com |

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic techniques are powerful tools for separating and identifying this compound and its metabolites from complex biological samples. These methods offer high sensitivity and specificity, making them ideal for detailed metabolic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used for the analysis of non-volatile and polar compounds like this compound and its metabolites. researchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

In a typical LC-MS analysis, the sample is first subjected to an extraction procedure to isolate the compounds of interest. mdpi.com Reversed-phase chromatography is often employed for separation. nih.govnih.gov The separated compounds are then ionized, commonly using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being detected by the mass spectrometer. nih.govnih.gov LC-MS/MS, or tandem mass spectrometry, can provide further structural information by fragmenting the parent ions and analyzing the resulting daughter ions, which is particularly useful for identifying unknown metabolites. nih.govscispace.com For instance, LC-MS/MS has been successfully used to identify and quantify metabolites of 2,4-dinitrophenol (B41442), a related compound, in biological fluids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.nethpst.cz While this compound itself is not highly volatile, its metabolites may be more amenable to GC-MS analysis, sometimes requiring a derivatization step to increase their volatility and thermal stability. researchgate.net

The GC-MS analysis involves separating the components of a mixture in a gas chromatograph and then detecting them with a mass spectrometer. The choice of carrier gas, such as helium or hydrogen, can impact the analysis. researchgate.net Optimization of parameters like oven temperature programming, injector temperature, and mass spectral acquisition settings is crucial for achieving good separation and sensitivity. nih.gov GC-MS has been validated for the qualitative and quantitative analysis of related nitrophenols in various samples. researchgate.net

Interactive Data Table: Chromatographic Method Parameters

| Technique | Column Type | Ionization Source | Key Parameters |

| LC-MS | Reversed-phase | ESI, APCI | Mobile phase composition, gradient elution program, ion source parameters. nih.govnih.gov |

| GC-MS | Non-polar capillary column (e.g., HP-5MSI) | Electron Ionization (EI) | Oven temperature program, carrier gas flow rate, injector temperature. researchgate.netnih.govmdpi.com |

Method Validation and Standardization in Biochemical Assays

To ensure the reliability and comparability of results obtained from biochemical assays using this compound, rigorous method validation and standardization are essential. nih.gov

Method validation involves assessing various performance characteristics of an analytical method to ensure it is suitable for its intended purpose. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Sensitivity (Limit of Detection and Quantification): The lowest concentration of the analyte that can be reliably detected and quantified. nih.govnih.gov

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. nih.gov

Standardization in clinical enzymology aims to achieve comparable results across different laboratories, reagent kits, and instruments. nih.gov This is often accomplished by using reference measurement systems, which include reference methods, certified reference materials, and proficient reference laboratories. nih.gov By tracing the calibration of routine methods back to these higher-order reference systems, laboratories can ensure the accuracy and comparability of their results. nih.gov

Interactive Data Table: Method Validation Parameters

| Parameter | Description |

| Linearity | Establishes a proportional relationship between concentration and signal. nih.govnih.gov |

| Accuracy | How close the measured value is to the actual value. nih.gov |

| Precision | The reproducibility of the measurement. nih.govnih.gov |

| Sensitivity | The lowest detectable and quantifiable concentration. nih.govnih.gov |

| Specificity | The ability to measure only the intended analyte. nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel Substrates for Enzyme Activity Modulation

The core structure of 2-(n-Hexadecanoylamino)-4-nitrophenol serves as an excellent starting point for the rational design of novel enzyme substrates. broadpharm.com The hexadecanoyl (palmitoyl) chain mimics the acyl chains found in natural lipids, allowing it to be recognized by enzymes involved in lipid metabolism, while the 2-amino-4-nitrophenol (B125904) group acts as a latent chromophore. This principle has been successfully applied in the synthesis of advanced chromogenic substrates designed to assay specific enzymatic activities. nih.gov

A prime example is the development of 2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine-hydroxide, a synthetic analog of sphingomyelin (B164518). nih.govsigmaaldrich.com In this advanced compound, the this compound moiety is chemically linked to a phosphorylcholine (B1220837) headgroup. This modification creates a molecule that is specifically recognized and cleaved by the enzyme sphingomyelinase. nih.gov Upon enzymatic hydrolysis, the chromogenic N-acylaminonitrophenyl portion is released, producing a measurable color change that directly correlates with enzyme activity. nih.gov

This modular design strategy allows for the development of a wide array of substrates tailored to different enzymes. By altering the acyl chain length or degree of saturation, substrates can be optimized for specific ceramidases or lipases. nih.govnih.gov Similarly, modifying the headgroup attached to the nitrophenol can direct the substrate towards other classes of phospholipases or hydrolases. nih.gov This versatility enables the creation of highly selective tools for modulating and quantifying the activity of distinct enzymes within complex biological samples. sigmaaldrich.com

| Component of Synthetic Substrate | Function | Example Molecule |

|---|---|---|

| n-Hexadecanoyl Chain | Mimics the hydrophobic tail of natural lipid substrates, providing specificity for lipid-metabolizing enzymes. | Sphingomyelin, Ceramide |

| 2-Amino-4-nitrophenol Core | Acts as a stable linker and a latent chromogenic reporter group. | N/A |

| Headgroup (e.g., Phosphorylcholine) | Determines the substrate's specificity for a particular class of enzyme (e.g., sphingomyelinase). | Sphingomyelin |

Integration into High-Throughput Screening Platforms for Biochemical Discovery

The development of chromogenic substrates based on this compound is particularly significant for the field of biochemical discovery, especially in the context of high-throughput screening (HTS). sigmaaldrich.com HTS methodologies are designed to test thousands of chemical compounds in a rapid, automated fashion to identify potential drug candidates or chemical probes that modulate the activity of a specific biological target. nih.govnih.gov

Substrates that produce a colorimetric signal upon enzymatic reaction are ideally suited for HTS platforms. nih.govrsc.org The workflow is straightforward: the enzyme of interest is incubated with the substrate and a library of test compounds in a multi-well plate format (e.g., 96, 384, or 1536 wells). youtube.com The release of the yellow-colored nitrophenol derivative can be measured simultaneously in all wells using a spectrophotometric plate reader. nih.govresearchgate.net Compounds that inhibit the enzyme will result in a low color signal, while activators may produce a stronger signal.

The robustness and simplicity of this colorimetric readout eliminate the need for more complex, time-consuming analytical methods, drastically reducing costs and accelerating the discovery process. youtube.comnih.gov This allows for the efficient screening of vast compound libraries to find novel inhibitors or activators of critical enzymes, such as those involved in lipid metabolism.

| Feature | Advantage for High-Throughput Screening (HTS) |

|---|---|

| Chromogenic Readout | Enables simple, rapid, and cost-effective detection using standard absorbance plate readers. nih.gov |

| Homogeneous Assay Format | The reaction occurs in a single well without the need for separation or wash steps, simplifying automation. |

| High Signal-to-Background Ratio | The nitrophenol product is strongly colored under basic pH conditions, while the substrate is colorless, leading to sensitive detection. nih.gov |

| Miniaturization Potential | The assay is easily adaptable to low-volume, high-density plate formats (e.g., 1536-well), conserving precious reagents and compounds. youtube.com |

Role in Understanding Complex Lipid-Mediated Cellular Processes

Beyond their use in drug screening, substrates derived from this compound are invaluable research tools for dissecting complex lipid-mediated cellular processes. nih.gov Lipids are not merely structural components of membranes; they are critical signaling molecules that regulate a vast range of cellular functions, including proliferation, apoptosis (programmed cell death), and inflammation. nih.govresearchgate.net The sphingolipid metabolic network, in particular, is a central hub for cellular regulation. mdpi.comresearchgate.net

By enabling the precise measurement of key enzymes like acid sphingomyelinase, these synthetic substrates allow researchers to probe the intricacies of sphingolipid metabolism. nih.govsigmaaldrich.com For example, acid sphingomyelinase catalyzes the conversion of sphingomyelin into ceramide, a potent bioactive lipid that can trigger apoptosis and organize membrane signaling platforms. anl.gov Using a substrate like 2-N-(Hexadecanoyl)-amino-4-nitrophenyl phosphorylcholine, a researcher can quantify acid sphingomyelinase activity in cell lysates from different disease models or in response to various stimuli.

This ability to assay enzymatic activity provides a direct window into the functional state of lipid signaling pathways. It allows scientists to investigate how lipid metabolism is altered in diseases like cancer or neurodegenerative disorders and to understand how pathogens might hijack these pathways during infection. nih.gov Ultimately, these tools help connect the activity of a single enzyme to broad cellular outcomes, contributing to a more complete picture of the dynamic role of lipids in cell biology. nih.govnih.gov

| Enzyme Assay | Cellular Process Investigated | Biological Significance |

|---|---|---|

| Acid Sphingomyelinase Activity | Apoptosis, Membrane Microdomain Remodeling, Inflammatory Response | Dysregulation is linked to cancer, lysosomal storage diseases, and infection. nih.gov |

| Acid Ceramidase Activity | Cell Survival Pathways, Sphingosine-1-Phosphate (S1P) Signaling | Ceramide/S1P balance is critical for regulating cell fate (death vs. survival). researchgate.net |

| Other Lipases/Phospholipases | Energy Metabolism, Membrane Trafficking, Signal Transduction | Fundamental processes essential for cellular homeostasis. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.